

4-Iodobenzaldehyde physical and chemical properties

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Compound of Interest

Compound Name: **4-Iodobenzaldehyde**

Cat. No.: **B108471**

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An In-depth Technical Guide to **4-Iodobenzaldehyde**: Properties, Synthesis, and Reactions

Introduction

4-Iodobenzaldehyde is an aromatic organic compound that serves as a versatile and crucial intermediate in a multitude of synthetic applications.^[1] Characterized by an aldehyde functional group and an iodine atom attached to the para position of a benzene ring, its unique electronic properties and reactivity make it an essential building block in medicinal chemistry, materials science, and organic synthesis.^{[1][2]} The presence of the iodine atom significantly influences the compound's reactivity, particularly in palladium-catalyzed cross-coupling reactions where it demonstrates superior performance compared to its bromo- and chloro-analogs.^[3]

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-iodobenzaldehyde**, detailed experimental protocols for its synthesis and key reactions, and a workflow visualization for a representative synthetic application. The content is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical and Chemical Properties

4-Iodobenzaldehyde is typically a pale yellow to brown crystalline solid.^{[2][4]} It is sensitive to air and light and should be stored in a cool, dark environment.^{[4][5]} Due to its hydrophobic aromatic structure, it has limited solubility in water but is soluble in organic solvents like ethanol and ether.^{[2][5]}

Table 1: Physical and Chemical Data of **4-Iodobenzaldehyde**

| Property | Value | Reference(s) |
|-------------------|---|--------------|
| Molecular Formula | C ₇ H ₅ IO | [6][7][8] |
| Molecular Weight | 232.02 g/mol | [6][8] |
| Appearance | Yellow to brown crystals | [2][4] |
| Melting Point | 78-82 °C (lit.) | [5][9][10] |
| Boiling Point | 265 °C (lit.) | [5][10] |
| Density | 1.8576 g/cm ³ (estimate) | [4][5] |
| Solubility | Insoluble in water; Soluble in ethanol, ether | [2][5] |
| CAS Number | 15164-44-0 | [6][11] |
| Sensitivity | Air & Light Sensitive | [4][5] |
| Primary Hazards | Causes skin, eye, and respiratory irritation | [6][12][13] |

Experimental Protocols

The reactivity of the carbon-iodine bond and the aldehyde group makes **4-iodobenzaldehyde** a valuable substrate in various organic transformations.[3][14]

Synthesis of 4-Iodobenzaldehyde from p-Bromobenzaldehyde

This protocol describes a Finkelstein-type reaction for the synthesis of **4-iodobenzaldehyde**.

Methodology:[5][14]

- Combine 10.0 g (54 mmol) of p-bromobenzaldehyde, 81.1 g (488 mmol, 9.0 eq) of potassium iodide (KI), and 31.7 g (166 mmol, 3.1 eq) of copper(I) iodide (CuI) in a 500 mL three-neck flask.

- Add 150 mL of freshly distilled N,N-dimethylformamide (or a similar high-boiling polar aprotic solvent).
- Purge the flask with nitrogen and heat the mixture to 200 °C with vigorous stirring for 6 hours.
- After cooling to room temperature, add brine and ice to the reaction mixture.
- Place the reaction vessel in an ice bath for several hours to precipitate inorganic salts.
- Remove the precipitated salts by filtration.
- Extract the filtrate with diethyl ether.
- Combine the organic extracts and wash with brine.
- Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Suzuki-Miyaura Coupling: Synthesis of 4-Biphenylcarboxaldehyde

4-Iodobenzaldehyde is an excellent substrate for Suzuki-Miyaura coupling due to the high reactivity of the C-I bond.[3]

Methodology:[3]

- Charge a 250 mL round-bottom flask with **4-iodobenzaldehyde** (10.0 g, 43.1 mmol), phenylboronic acid (6.3 g, 51.7 mmol), and potassium carbonate (17.8 g, 129.3 mmol).
- Add a solvent mixture of toluene (100 mL) and water (25 mL).
- Degas the mixture by bubbling argon through it for 30 minutes.
- Add tetrakis(triphenylphosphine)palladium(0) (1.0 g, 0.86 mmol, 2 mol%) to the flask.
- Heat the mixture to 80 °C under an argon atmosphere and stir for 4 hours.

- After cooling to room temperature, separate the organic layer.
- Wash the organic layer with brine and dry it over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to obtain 4-biphenylcarboxaldehyde.

Schiff Base Formation: Synthesis of N-(4-iodobenzylidene)aniline

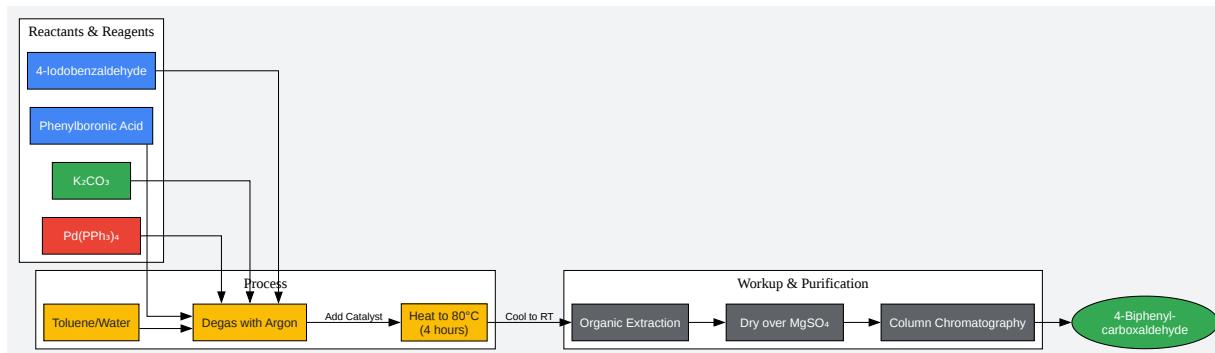
The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines).^[3]

Methodology:^[3]

- In a 100 mL round-bottom flask, dissolve **4-iodobenzaldehyde** (5.0 g, 21.5 mmol) and aniline (2.0 g, 21.5 mmol) in 50 mL of ethanol.
- Add a few drops of glacial acetic acid to catalyze the reaction.
- Reflux the mixture for 2 hours.
- Upon cooling to room temperature, a crystalline solid will precipitate.
- Collect the solid by filtration, wash it with cold ethanol, and dry it under vacuum to yield N-(4-iodobenzylidene)aniline.

Synthetic Workflow Visualization

The following diagram illustrates the experimental workflow for the Suzuki-Miyaura coupling reaction, a key application of **4-iodobenzaldehyde** in carbon-carbon bond formation.



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Caption: Suzuki-Miyaura Coupling Workflow.

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